![molecular formula C20H22N2O3 B5546652 N,3,6-trimethyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-1-benzofuran-2-carboxamide](/img/structure/B5546652.png)
N,3,6-trimethyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N,3,6-trimethyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-1-benzofuran-2-carboxamide" is part of a broad class of chemical entities that have been explored for their unique structural and chemical properties. These compounds, often characterized by the presence of benzofuran and benzisoxazole moieties, have been synthesized and studied for various potential applications, although specific details on this compound are limited in available research.
Synthesis Analysis
The synthesis of compounds similar to "N,3,6-trimethyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-1-benzofuran-2-carboxamide" often involves multistep chemical reactions, including cyclocondensation, amidation, and the use of catalysts to facilitate the formation of the desired molecular structures. For example, the synthesis of related benzofuran derivatives has been achieved through reactions involving carbohydrazides and thioglycolic acid in DMF, followed by condensation with various substituted aromatic aldehydes to yield compounds with potential antimicrobial activities (Idrees, Kola, & Siddiqui, 2019).
Molecular Structure Analysis
The molecular structure of related compounds reveals a complex arrangement of atoms and bonds, characterized by the presence of benzofuran and benzisoxazole rings. These structures are typically confirmed using techniques such as IR, NMR, and Mass spectrometry. For instance, the structural elucidation of N-aryl derivatives of tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides has been detailed, demonstrating the intricate nature of these molecules (Gein, Zamaraeva, Dmitriev, & Nasakin, 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Research has explored the synthesis of various carboxamide derivatives with modified sugar moieties, including those structurally related to N,3,6-trimethyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-1-benzofuran-2-carboxamide. These compounds have shown moderate inhibitory effects on tumor cell lines, indicating potential applications in cancer research (Popsavin et al., 2002).
Antimicrobial and Antioxidant Activities
Carboxamide derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. Studies have found that certain compounds exhibit promising antimicrobial activity against a range of microorganisms and also demonstrate notable antioxidant properties (Sindhe et al., 2016).
Potential as Antipsychotic Agents
Heterocyclic carboxamides, including derivatives similar to N,3,6-trimethyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-1-benzofuran-2-carboxamide, have been evaluated as potential antipsychotic agents. Some derivatives were found to have potent in vivo activities, comparable to existing antipsychotic drugs (Norman et al., 1996).
Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)
Studies on benzofuran-7-carboxamides have identified them as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. This suggests potential applications in cancer therapy (Lee et al., 2012).
Synthesis and Cholinesterase Inhibitory Activity
Benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives have been synthesized and found to be potent butyrylcholinesterase inhibitors. This suggests potential applications in treating conditions like Alzheimer's disease (Abedinifar et al., 2018).
Eigenschaften
IUPAC Name |
N,3,6-trimethyl-N-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-12-8-9-14-13(2)19(24-18(14)10-12)20(23)22(3)11-16-15-6-4-5-7-17(15)25-21-16/h8-10H,4-7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRXSSWBZCYUDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(C)CC3=NOC4=C3CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,3,6-trimethyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-1-benzofuran-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.